2-triethylsilyloxyethanamine
Description
Properties
CAS No. |
18419-91-5 |
|---|---|
Molecular Formula |
C8H21NOSi |
Molecular Weight |
175.34 g/mol |
IUPAC Name |
2-triethylsilyloxyethanamine |
InChI |
InChI=1S/C8H21NOSi/c1-4-11(5-2,6-3)10-8-7-9/h4-9H2,1-3H3 |
InChI Key |
QWJDPMAYVKTBPI-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCN |
Canonical SMILES |
CC[Si](CC)(CC)OCCN |
Other CAS No. |
18419-91-5 |
Synonyms |
2-[(Triethylsilyl)oxy]ethanamine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-triethylsilyloxyethanamine typically involves the reaction of ethanamine with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethylsilyl chloride. The general reaction scheme is as follows:
C2H5NH2+(C2H5)3SiCl→C2H5NH2Si(C2H5)3+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran to facilitate the mixing of reactants and to control the reaction temperature .
Chemical Reactions Analysis
Types of Reactions: 2-triethylsilyloxyethanamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions where the triethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted ethanamines .
Scientific Research Applications
2-triethylsilyloxyethanamine has several applications in scientific research:
Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the preparation of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-triethylsilyloxyethanamine involves the formation of a stable silyl ether linkage, which protects the functional groups from unwanted reactions during synthesis. The triethylsilyl group can be removed under mild acidic or basic conditions, revealing the original functional group for further reactions. This stability and ease of removal make it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Identified Limitations in the Evidence
- No Direct References: None of the provided documents mention "2-triethylsilyloxyethanamine" or its synonyms.
- Structural Disparity: The cited amines (e.g., tryptamine, trisilylamine, or 2-thiopheneethylamine) lack the triethylsilyloxy functional group, making their properties and applications non-comparable to the target compound.
- Irrelevant Context: Most evidence discusses NLP models or safety data for unrelated chemicals, which cannot be extrapolated to answer the query.
Suggested Next Steps
To address this gap, the following actions are recommended:
Consult Specialized Databases :
- Use platforms like SciFinder, Reaxys, or PubChem to retrieve structural, synthetic, and comparative data for This compound .
- Key properties to analyze: solubility, stability, reactivity, and applications in organic synthesis or medicinal chemistry.
Compare with Structural Analogs: Triethylsilyl ethers (e.g., triethylsilyl-protected alcohols) could provide insights into the steric and electronic effects of the triethylsilyloxy group. Ethanolamine derivatives (e.g., 2-(trimethylsilyloxy)ethanamine) may serve as closer analogs for functional group comparisons.
Experimental Data :
- If published studies are unavailable, experimental comparisons of hydrolysis rates, nucleophilic reactivity, or thermal stability between this compound and similar silylated amines would be critical.
Hypothetical Comparison Framework
While direct evidence is absent, a theoretical comparison could be structured as follows:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
